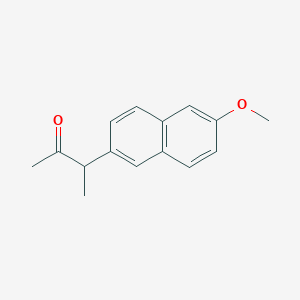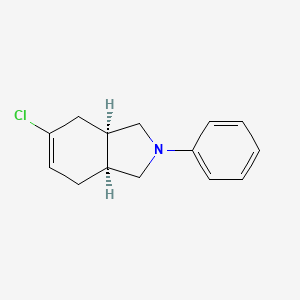
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a heterocyclic compound that features a unique structure with a chlorine atom and a phenyl group attached to an isoindole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the reaction of cyclohexene with chloramines-T to form cyclohexane aziridine. This intermediate is then reacted with an allyl Grignard reagent to obtain trans-N-p-toluenesulfonyl-2-(2-propenyl)-cyclohexylamine. Subsequent steps include oxidation, methyl esterification, and benzyl esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves using readily available starting materials and optimizing reaction conditions to maximize yield and minimize waste. The use of catalysts and green chemistry principles is often employed to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, with reagents such as chlorine or bromine and nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation; amines in basic conditions for nucleophilic substitution
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of (3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole: Similar in structure but with a Boc-protected hydroxyl group.
rac-(3aR,7aS)-2-(4-Chlorobutyl)hexahydro-1H-isoindole-1,3(2H)-dione: Contains a chlorobutyl group and a dione functionality
Uniqueness
(3aR,7aS)-5-Chloro-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56229-57-3 |
|---|---|
Molekularformel |
C14H16ClN |
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
(3aR,7aS)-5-chloro-2-phenyl-1,3,3a,4,7,7a-hexahydroisoindole |
InChI |
InChI=1S/C14H16ClN/c15-13-7-6-11-9-16(10-12(11)8-13)14-4-2-1-3-5-14/h1-5,7,11-12H,6,8-10H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
LWTDIVWLDBBYOP-NEPJUHHUSA-N |
Isomerische SMILES |
C1C=C(C[C@@H]2[C@H]1CN(C2)C3=CC=CC=C3)Cl |
Kanonische SMILES |
C1C=C(CC2C1CN(C2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


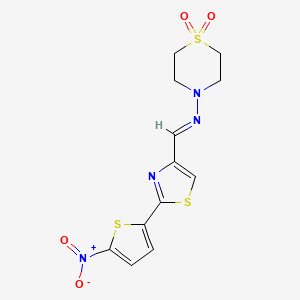

![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
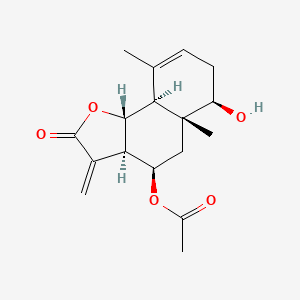
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
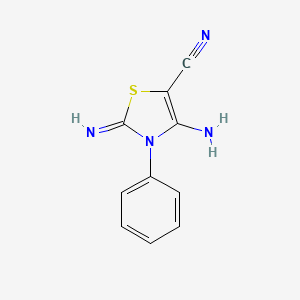


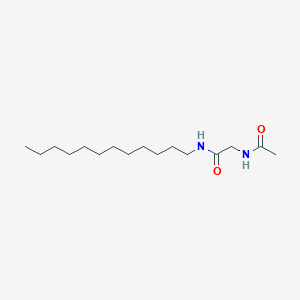

![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
